molecular formula C14H22N2O2S B12228941 4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B12228941
M. Wt: 282.40 g/mol
InChI Key: SOLDXHCJXWYTIW-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzoic acid with 2-hydroxy-4-(methylsulfanyl)butylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, while the hydroxy and methylsulfanyl groups may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-[2-hydroxy-4-(methylthio)butyl]benzamide
  • 4-(dimethylamino)-N-[2-hydroxy-4-(ethylsulfanyl)butyl]benzamide

Uniqueness

4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

4-(dimethylamino)-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide

InChI

InChI=1S/C14H22N2O2S/c1-16(2)12-6-4-11(5-7-12)14(18)15-10-13(17)8-9-19-3/h4-7,13,17H,8-10H2,1-3H3,(H,15,18)

InChI Key

SOLDXHCJXWYTIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC(CCSC)O

Origin of Product

United States

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